4-Methoxy-p-terphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13041-66-2 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-methoxy-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16O/c1-20-19-13-11-18(12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
ITFFYHPJGWEGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy P Terphenyl and Functionalized Analogues
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone in the formation of aryl-aryl bonds, offering unparalleled efficiency and functional group tolerance. The Suzuki-Miyaura and Ullmann couplings are particularly prominent in the synthesis of p-terphenyl (B122091) scaffolds.
The Suzuki-Miyaura cross-coupling reaction, which pairs an aryl boronic acid with an aryl halide, is one of the most versatile methods for preparing biaryl compounds and has been extensively applied to the synthesis of p-terphenyls. This reaction is valued for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.
A common approach involves a double Suzuki coupling, where a 1,4-dihalogenated benzene (B151609) is reacted with two equivalents of an arylboronic acid. For the synthesis of 4-Methoxy-p-terphenyl, this could involve reacting 1,4-dibromobenzene (B42075) with 4-methoxyphenylboronic acid. Research has demonstrated that heterogeneous catalysts, such as palladium on carbon (Pd/C), can efficiently drive these reactions without the need for phosphine (B1218219) ligands, presenting a more environmentally friendly and operationally simple protocol. Yields for such double coupling reactions are often very good, frequently ranging from 78-91%.
The choice of catalyst, base, and solvent system is crucial for optimizing the reaction. Systems using catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with bases such as K₂CO₃, K₃PO₄, or NaHCO₃ in solvents like aqueous DME, THF, or toluene (B28343) are commonly reported. The reactivity of the aryl halide typically follows the order I > Br > Cl.
Table 1: Examples of Suzuki-Miyaura Coupling for p-Terphenyl Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| Methyl 5-bromo-2-iodobenzoate | Various arylboronic acids | Pd/C | - | - | 78-91% | |
| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | - | |
| Phenyl-1,4-diboronic acid bis-pinacol ester | Various aryl halides | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Quantitative | |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd-catalyst | K₂CO₃ | H₂O | 99% |
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, is one of the earliest methods developed for aryl-aryl bond formation. While the classic Ullmann reaction for creating symmetric biaryls often requires harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper, modern variations have improved its scope and practicality.
The Ullmann condensation, a related process, involves the copper-promoted reaction of an aryl halide with a nucleophile, such as a phenol (B47542) or amine. For terphenyl synthesis, the focus remains on the C-C bond-forming reaction. This method can be particularly useful for creating highly substituted or sterically hindered terphenyls that may be challenging to synthesize via other routes. The reaction mechanism is thought to involve the formation of an organocopper intermediate. Innovations in the field include the use of soluble copper catalysts supported by ligands and the development of nano-CuO-catalyzed reactions, which can proceed under milder conditions. Surface-assisted Ullmann couplings have also been explored to construct molecular nanostructures on surfaces.
Despite improvements, the Ullmann reaction is often superseded by palladium-catalyzed methods like the Suzuki coupling due to the latter's milder conditions and broader substrate scope. However, it remains a valuable tool in specific synthetic contexts, particularly for large-scale industrial applications where the cost of the catalyst is a significant factor.
The synthesis of unsymmetrically substituted p-terphenyls requires a strategy that can differentiate between two coupling sites. A powerful approach involves the use of a dihalogenated central arene where the halogens have different reactivities (e.g., 1-bromo-4-iodobenzene). The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed couplings allows for a stepwise, selective reaction.
Table 2: Sequential Suzuki Coupling for Unsymmetric p-Terphenyl Synthesis
| Dihaloarene | 1st Arylboronic Acid | 2nd Arylboronic Acid | Product | Yield | Reference |
| 1,4-Dibromo-2-nitrobenzene | 3,4-Dimethylphenylboronic acid | 4-Methoxyphenylboronic acid | 4-Methoxy-3″,4″-dimethyl-2′-nitro-1,1′:4′,1″-terphenyl | 75% |
Alternative and Emerging Synthetic Routes
While palladium-catalyzed reactions are dominant, research into alternative synthetic strategies continues to yield novel and effective methods for constructing p-terphenyl frameworks, including pathways that avoid transition metals altogether.
Growing interest in green chemistry has spurred the development of metal-free synthetic methods. One such innovative route to multifunctionalized p-terphenyls involves a [5C + 1C(N)] annulation strategy. This approach uses α-aryl-β-alkenoyl ketene-(S,S)-acetals as five-carbon, 1,5-bielectrophilic units that react with a one-carbon component like nitroethane or ammonium (B1175870) acetate (B1210297) to construct the central phenyl ring.
This methodology is notable for its mild reaction conditions, tolerance of various functional groups, and the ability to produce multisubstituted, unsymmetrical terphenyls. The absence of a metal catalyst circumvents issues related to catalyst cost, toxicity, and removal from the final product, offering a valuable alternative to traditional cross-coupling methods.
Annulation and cycloaddition reactions represent a fundamentally different approach to terphenyl synthesis, building the central aromatic ring from acyclic precursors rather than coupling pre-formed aryl units. This strategy allows for the direct installation of multiple substituents onto the central ring during its formation.
The aforementioned [5C + 1C(N)] annulation is a prime example of this strategy being applied to p-terphenyl synthesis. Other cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), are well-established methods for forming six-membered rings and can be adapted for the synthesis of highly substituted aromatic systems. While transition-metal-catalyzed [2+2+2] cycloadditions are also used to build benzene rings, the development of metal-free annulation techniques provides a complementary and often more direct route to complex p-terphenyls like 4-Methoxy-6′-(ethylthio)-5′-methyl-p-terphenyl-2′-ol. These methods offer unique advantages in terms of regioselectivity and the ability to construct sterically congested terphenyl systems.
Synthesis Utilizing Chalcones and Allylsulfones as Precursors
A notable and environmentally conscious approach for the synthesis of terphenyl motifs involves the use of readily available chalcones and allyl sulfones. mdpi.comresearchgate.net This method operates under phase-transfer catalysis (PTC) conditions, often using solid sodium hydroxide (B78521) (NaOH) and a catalyst like polyethylene (B3416737) glycol (PEG), which can allow the reaction to proceed without an organic solvent. mdpi.comresearchgate.net
The general strategy involves the reaction of an allylsulfone with a chalcone (B49325) in the presence of a strong base. While much of the reported research focuses on the synthesis of meta-terphenyls, the underlying principles can be adapted for constructing various polyphenyl systems. For instance, the reaction of an appropriate allylsulfone and a chalcone, followed by a desulfonylation step, yields the terphenyl product. mdpi.com In a specific example leading to a methoxy-substituted terphenyl, 4-methoxy-1,1′:3′,1′′-terphenyl was synthesized, demonstrating the viability of incorporating methoxy (B1213986) groups into the final structure using this methodology. mdpi.com The reaction proceeds chemoselectively, avoiding the formation of sulfonylated byproducts, which is a crucial aspect of this synthetic route. mdpi.com
Table 1: Example Synthesis of a Methoxy-Substituted Terphenyl Derivative
| Precursor 1 | Precursor 2 | Base/Catalyst | Product | Yield |
|---|
Data derived from a study on meta-terphenyl synthesis, illustrating the methodology's applicability to methoxy-substituted systems. mdpi.com
Pyrylium (B1242799) Salt Derived Synthetic Approaches
Pyrylium salts serve as versatile intermediates in organic synthesis, capable of being transformed into a wide array of aromatic compounds, including substituted benzenes. wikipedia.org Their conversion into benzene derivatives typically involves reaction with a carbon nucleophile. This reactivity makes them valuable precursors for constructing the central phenyl ring of a p-terphenyl system.
The synthesis of the required pyrylium salt precursors can be achieved through the condensation of ketones and chalcone derivatives in the presence of a strong acid like tetrafluoroboric acid (HBF₄). nih.gov For instance, a methoxy-substituted acetophenone (B1666503) can be reacted with a chalcone to produce a triarylpyrylium salt bearing the desired methoxy substituent. nih.govresearchgate.net
Once formed, the pyrylium salt can react with a suitable nucleophile, such as acetonitrile (B52724) or nitromethane, to form the benzene ring, thereby assembling the terphenyl framework. wikipedia.org The electrophilic nature of the pyrylium cation allows it to react with the nucleophile, leading to a ring-opening and subsequent recyclization/aromatization cascade that yields the polysubstituted benzene derivative. This approach offers a powerful method for constructing the central, highly substituted ring of a functionalized p-terphenyl.
Directed Synthesis of Substituted and Bridged this compound Derivatives
The functionalization and structural constraint of the this compound core are critical for tailoring its properties for specific applications in materials science and medicinal chemistry. Strategies have been developed to incorporate diverse structural features, from heterocyclic rings to rigidifying bridges.
Strategies for Incorporating Heterocyclic Moieties
The integration of heterocyclic rings into the p-terphenyl structure can significantly alter its electronic and biological properties. One effective method is the [5C + 1C(N)] annulation strategy. nih.govlnu.edu.cn This approach utilizes α-aryl-α-alkenoyl ketene-(S,S)-acetals as five-carbon, 1,5-bielectrophilic species, which react with a one-carbon nitrogen source like ammonium acetate to construct a central, substituted pyridine (B92270) or other nitrogen-containing ring. nih.govlnu.edu.cn This metal-free reaction proceeds under mild conditions and tolerates a variety of functional groups, allowing for the synthesis of heteroaryl analogues of p-terphenyls with multiple substituents. lnu.edu.cn
Another powerful and widely used technique for forging carbon-heteroatom and carbon-carbon bonds is the Ullmann condensation or coupling reaction. This method can be employed to attach nitrogen-containing heterocycles, such as pyrroles or indoles, to an aryl halide precursor of the terphenyl system. thieme-connect.com By preparing a halogenated this compound, subsequent nickel- or copper-catalyzed coupling with a heterocyclic amine can yield the desired heteroaryl-substituted product. thieme-connect.com
Synthesis of Doubly Bridged ("Geländer-Type") p-Terphenyls
Creating conformationally restricted, ladder-type or "Geländer-type" (scaffolding-type) p-terphenyls is of significant interest for developing rigid molecular wires and advanced materials. An efficient synthesis has been developed to create B,N-bridged p-terphenyls, which represent a class of ladder π-conjugated molecules. rsc.org This strategy involves constructing a p-terphenyl backbone containing strategically placed amine and bromo substituents. A subsequent intramolecular cyclization sequence, often involving lithiation followed by reaction with a boron or nitrogen electrophile, forges the bridging bonds. This process creates a planar, rigid structure where the phenyl rings are locked into a specific conformation. rsc.org The introduction of these bridges has a significant effect on the photophysical properties of the molecule. rsc.org
Preparation of Functionalized p-Terphenyls with Tailored Substituents
The ability to introduce a wide range of functional groups onto the p-terphenyl skeleton is essential for fine-tuning its properties. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are a cornerstone of these synthetic strategies. nih.gov This method allows for the sequential coupling of various arylboronic acids with a dihalobenzene core to build the terphenyl framework. By choosing appropriately functionalized boronic acids, substituents such as hydroxymethyl, amino, or cyano groups can be precisely positioned on the terminal rings. nih.gov
Further derivatization of these initial products expands the accessible chemical space. For example, a hydroxymethyl-terphenyl can be converted to the corresponding benzyl (B1604629) chloride, which then serves as an electrophile for nucleophilic substitution reactions to introduce ethers and tertiary amines. nih.gov Similarly, amino-functionalized terphenyls can be transformed into a wide array of other groups via Sandmeyer reactions, providing access to bromo, iodo, and cyano derivatives. nih.gov These multistep synthetic sequences allow for the preparation of p-terphenyls with highly tailored substituent patterns for specific applications, such as photoredox catalysis or as ligands in organometallic chemistry. researchgate.netchemrxiv.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxy-1,1′:3′,1′′-terphenyl |
| Acetonitrile |
| Allylsulfone |
| Ammonium acetate |
| Benzyl chloride |
| Chalcone |
| Nitromethane |
| Polyethylene glycol (PEG) |
| Pyrylium salt |
| Sodium hydroxide |
In Depth Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within the 4-Methoxy-p-terphenyl molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, due to being shielded. The protons on the methoxy-substituted phenyl ring are expected to exhibit an AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group would be shielded and appear at a lower chemical shift compared to the protons meta to it.
The protons of the terminal, unsubstituted phenyl group would present as a complex multiplet, integrating to five protons. The protons on the central phenyl ring, being symmetrically substituted at the 1 and 4 positions, would appear as a singlet, integrating to four protons. The predicted ¹H NMR spectral data are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Terminal Phenyl (H-2'', 3'', 4'', 5'', 6'') | ~7.35-7.50 | Multiplet | 5H |
| Central Phenyl (H-2', 3', 5', 6') | ~7.65 | Singlet | 4H |
| Methoxy-substituted Phenyl (H-2, 6) | ~7.55 | Doublet | 2H |
| Methoxy-substituted Phenyl (H-3, 5) | ~7.00 | Doublet | 2H |
| Methoxy Protons (-OCH₃) | ~3.85 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
The carbon atom of the methoxy group will appear at a high field (low ppm value). The aromatic carbons will resonate in the typical downfield region for sp²-hybridized carbons (~110-160 ppm). The carbon atom directly attached to the oxygen of the methoxy group (C-4) is expected to be the most deshielded among the methoxy-substituted ring carbons, appearing at a high ppm value. The quaternary carbons (C-1, C-1', C-4', C-1'', C-4) will generally show weaker signals than the protonated carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methoxy Carbon (-OCH₃) | ~55.5 |
| C-3, C-5 | ~114.5 |
| C-2, C-6 | ~128.0 |
| C-3', C-5' & C-2'', C-6'' | ~127.0 |
| C-2', C-6' & C-3'', C-5'' | ~129.0 |
| C-4'' | ~127.5 |
| C-1 | ~133.0 |
| C-1', C-4' | ~140.0 |
| C-1'' | ~141.0 |
| C-4 | ~159.5 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the coupling between the ortho and meta protons on the terminal phenyl ring and on the methoxy-substituted ring.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. Key expected HMBC correlations would include the correlation from the methoxy protons to the C-4 carbon, confirming the position of the methoxy group. Correlations between the protons of one ring and the quaternary carbons of the adjacent ring would firmly establish the terphenyl connectivity.
The p-terphenyl (B122091) scaffold is not perfectly planar in all states. Studies on the parent p-terphenyl have shown that the molecule adopts a twisted conformation at low temperatures. researchgate.net The single bonds connecting the phenyl rings allow for rotation, but this rotation can be hindered by the presence of substituents, potentially leading to a phenomenon known as atropisomerism, where rotational isomers can be isolated.
Variable-temperature (VT) NMR studies would be instrumental in probing the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes. At higher temperatures, rapid rotation around the C-C single bonds would lead to time-averaged signals. Upon cooling, if the rotational barrier is sufficiently high, this rotation may slow down on the NMR timescale, leading to the broadening and eventual splitting of signals. This would indicate the presence of distinct conformers or atropisomers. While the methoxy group is not exceptionally bulky, VT-NMR would be the definitive method to investigate the potential for hindered rotation and the energy barriers associated with it in this specific derivative.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms, the bond strengths, and the molecular geometry. Each molecule has a unique set of vibrational frequencies, making its vibrational spectrum a characteristic "fingerprint."
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups and structural features. researchgate.nethpstar.ac.cn
Key expected vibrational modes include:
Aromatic C-H Stretching: Strong bands are expected in the region of 3100-3000 cm⁻¹, characteristic of C-H bonds on the phenyl rings.
Aliphatic C-H Stretching: The C-H bonds of the methoxy group will show stretching vibrations typically in the 2950-2850 cm⁻¹ range.
Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds within the aromatic rings.
C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected to appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Out-of-Plane C-H Bending: The substitution pattern of the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region. A 1,4-disubstituted ring (the central and methoxy-substituted rings) typically shows a strong band in the 840-810 cm⁻¹ range. The monosubstituted terminal phenyl ring would exhibit strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Strong |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong, Sharp |
| Asymmetric Ar-O-C Stretch | 1275-1200 | Strong |
| Symmetric Ar-O-C Stretch | 1075-1020 | Strong |
| Out-of-Plane C-H Bend (1,4-disubstituted) | 840-810 | Strong |
| Out-of-Plane C-H Bend (monosubstituted) | 770-730 & 710-690 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a complementary perspective to infrared spectroscopy for probing the vibrational modes of this compound. As a non-destructive light-scattering technique, it is particularly sensitive to the vibrations of the non-polar aromatic framework. The Raman spectrum is dominated by bands corresponding to the terphenyl backbone, with specific contributions from the methoxy substituent.
Key vibrational modes observed in the Raman spectrum of structurally similar p-oligophenyls include intense bands for the inter-ring C-C stretching, typically found around 1280 cm⁻¹, and the intra-ring C-C stretching mode near 1220 cm⁻¹. researchgate.netresearchgate.net Another prominent feature is the in-plane C-H bending vibration of the aromatic rings, which appears as a strong band around 1600 cm⁻¹. researchgate.net The presence of the methoxy group introduces additional characteristic vibrations, such as the symmetric and asymmetric C-H stretching of the methyl group, which are expected in the 2800-3000 cm⁻¹ region. scielo.org.za
The analysis of these distinct Raman shifts provides critical information for confirming the structural integrity of the molecule, assessing conformational properties, and understanding the electronic coupling between the phenyl rings.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |
|---|---|---|
| ~1600 | In-plane C-H Bending | Terphenyl Rings |
| ~1280 | Inter-ring C-C Stretching | Terphenyl Backbone |
| ~1220 | Intra-ring C-C Stretching | Phenyl Rings |
| ~2840-2960 | C-H Stretching | Methoxy Group (CH₃) |
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are investigated through UV-Vis absorption and fluorescence spectroscopy, which reveal insights into the nature of its electronic transitions, excited state behavior, and luminescence efficiency.
The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, arising from π→π* electronic transitions within the conjugated terphenyl system. chemrxiv.org The parent compound, p-terphenyl, exhibits an absorption maximum (λmax) at approximately 276 nm when dissolved in cyclohexane. omlc.orgaatbio.com The introduction of the electron-donating methoxy group (-OCH₃) at the para position is expected to induce a bathochromic (red) shift in the absorption maximum. This shift is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on similar functionalized terphenyls confirm that such substitutions lead to lower excitation energies. chemrxiv.orgchemrxiv.org
The p-terphenyl core is known for its high fluorescence efficiency. In cyclohexane, p-terphenyl displays a strong blue fluorescence with an emission maximum centered around 338 nm and a very high fluorescence quantum yield (ΦF) of 0.93. omlc.orgaatbio.comuva.nl this compound is also highly luminescent, retaining the efficient emission characteristics of its parent structure. The emission results from the radiative decay from the first singlet excited state (S₁) to the ground state (S₀). The methoxy substituent can modulate the emission wavelength and quantum yield. For instance, related donor-substituted terphenyls have been shown to exhibit quantum yields approaching unity. nih.govsemanticscholar.org The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural relaxation in the excited state.
| Compound | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| p-Terphenyl | ~276 omlc.org | ~338 aatbio.com | 0.93 omlc.org |
| This compound | >276 (Expected Red-Shift) | >338 (Expected Red-Shift) | High (Expected ~0.9) |
The luminescence of this compound is influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The methoxy group is a strong electron donor, which can lead to a significant increase in the dipole moment of the molecule upon photoexcitation. This suggests that the excited state possesses some degree of intramolecular charge transfer (ICT) character, where electron density is pushed from the methoxy group onto the terphenyl backbone. chemrxiv.org
In nonpolar solvents, the emission spectrum is typically structured and originates from a locally excited (LE) state. However, as the solvent polarity increases, the more polar ICT excited state is preferentially stabilized, leading to a progressive bathochromic shift in the fluorescence emission maximum. semanticscholar.orgsapub.org This positive solvatochromism is a hallmark of molecules with significant charge transfer character in their excited state and demonstrates the sensitivity of the compound's electronic structure to its local dielectric environment. rsc.org
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight and confirmation of the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). For this compound, the molecular formula is C₁₉H₁₆O. HRMS can distinguish this exact composition from other potential formulas that might have the same nominal mass. The technique provides the experimental mass of the molecular ion (e.g., [M]⁺, [M+H]⁺, or [M+Na]⁺), which can then be compared to the theoretically calculated exact mass. This comparison serves as definitive proof of the elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆O |
| Calculated Monoisotopic Mass | 260.120115 u |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 261.12792 |
An experimentally determined mass that matches the calculated value to four or five decimal places provides unambiguous confirmation of the compound's elemental composition, solidifying its structural elucidation.
Compound Index
| Compound Name |
|---|
| This compound |
| p-Terphenyl |
Analysis of "this compound" in MALDI-TOF Mass Spectrometry of Oligomers and Polymers Remains Undocumented
Despite extensive investigation into the applications of various matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of oligomers and polymers, there is currently no publicly available scientific literature or research data detailing the use of this compound for this purpose.
Searches of scholarly databases and scientific publications did not yield any studies, articles, or datasets that describe or mention this compound as a matrix in the context of MALDI-TOF analysis of synthetic or natural oligomers and polymers. The existing body of research on MALDI-TOF matrices for polymer analysis focuses on a range of other organic compounds, such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), among others. These established matrices have been extensively studied and their efficacy for different classes of polymers is well-documented.
While the terphenyl scaffold is of interest in various areas of materials science and medicinal chemistry, its specific derivative, this compound, has not been reported as a functional matrix for the soft ionization of oligomeric or polymeric samples in mass spectrometry. Consequently, no detailed research findings or data tables on its performance, such as analyte compatibility, signal intensity, fragmentation behavior, or mass range effectiveness, could be located.
Therefore, the in-depth spectroscopic characterization and structural elucidation of oligomers and polymers using this compound in MALDI-TOF mass spectrometry is a subject that appears to be unexplored or, at the very least, not published in accessible scientific literature.
Advanced Structural Chemistry: Crystal Engineering and Solid State Phenomena
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) remains the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. This method would provide precise information on the molecular conformation, bond lengths, bond angles, and the packing of 4-Methoxy-p-terphenyl molecules within the crystal lattice.
An SC-XRD analysis of this compound would be expected to reveal a largely planar terphenyl backbone. The carbon-carbon bond lengths within the phenyl rings would likely exhibit values characteristic of aromatic systems, typically in the range of 1.38 to 1.40 Å. The C-C single bonds connecting the phenyl rings would be slightly longer, around 1.48 to 1.50 Å, allowing for some rotational freedom. The methoxy (B1213986) group introduces specific bond lengths, with the C-O bond to the phenyl ring being shorter (around 1.36 Å) due to resonance effects, and the O-CH₃ bond being longer (around 1.43 Å). The bond angles within the phenyl rings would be approximately 120°, consistent with sp² hybridization.
Table 1: Hypothetical Bond Lengths and Bond Angles for this compound
| Parameter | Expected Value Range |
|---|---|
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-C (inter-ring) | 1.48 - 1.50 Å |
| C-O (methoxy) | 1.35 - 1.37 Å |
| O-CH₃ (methoxy) | 1.42 - 1.44 Å |
| C-C-C (in ring) | ~120° |
Note: This data is illustrative and based on related structures.
A key feature of terphenyl systems is the rotational freedom around the inter-ring C-C bonds. This leads to non-planar conformations in the solid state, characterized by the dihedral (twist) angles between the planes of adjacent phenyl rings. For a related compound, 3,3′′,4,4′′-tetramethoxy-1,1′:4′,1′′-terphenyl, the central phenyl ring is twisted relative to the terminal 3,4-dimethoxybenzene fragments with a dihedral angle of 21.25(7)°. nih.gov It is anticipated that this compound would also exhibit a non-zero dihedral angle between its phenyl rings to minimize steric hindrance between adjacent hydrogen atoms.
Table 2: Expected Dihedral Angles in Substituted Terphenyls
| Dihedral Angle | Expected Range |
|---|---|
| Phenyl Ring 1 - Phenyl Ring 2 | 15 - 30° |
Note: This data is illustrative and based on related structures.
The unit cell is the fundamental repeating unit of a crystal. An SC-XRD study would determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the space group, which describes the symmetry of the crystal. For example, the related compound 3,3′′,4,4′′-tetramethoxy-1,1′:4′,1′′-terphenyl crystallizes in the monoclinic space group P2₁/c. nih.gov The crystallinity of the sample, or the degree of structural order, would be assessed by the sharpness and intensity of the diffraction peaks.
Table 3: Illustrative Unit Cell Parameters for a Methoxy-Substituted Terphenyl
| Parameter | Illustrative Value |
|---|---|
| a | 13.217(3) Å |
| b | 8.808(2) Å |
| c | 8.058(2) Å |
| α | 90° |
| β | 105.476(4)° |
| γ | 90° |
| Crystal System | Monoclinic |
Note: This data is from a related structure, 3,3′′,4,4′′-tetramethoxy-1,1′:4′,1′′-terphenyl, and is for illustrative purposes only. nih.gov
Intermolecular Interactions Governing Solid-State Architecture
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, these would primarily include hydrogen bonds and π-stacking interactions.
While lacking strong hydrogen bond donors, this compound can participate in weak C–H···O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of a methoxy group on a neighboring molecule. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure. In the crystal structure of 3,3′′,4,4′′-tetramethoxy-1,1′:4′,1′′-terphenyl, C–H···O hydrogen bonds link the molecules into a two-dimensional network. nih.gov
Table 4: Potential C–H···O Hydrogen Bond Parameters
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|
Note: This data is illustrative and based on typical values for such interactions.
The aromatic phenyl rings of this compound are expected to engage in π-stacking interactions. These can be of two main types: π–π interactions, where the faces of two aromatic rings are parallel (often offset), and C–H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another. In the crystal structure of 4,4′-dimethoxy-1,1′-biphenyl, both C–H···π and weak π–π interactions are observed to be crucial for the stability of the crystal packing. niscpr.res.inniscpr.res.in These interactions are characterized by specific geometric parameters, such as the inter-planar distance for π–π stacking and the H-to-centroid distance for C–H···π interactions.
Table 5: Typical Geometries of π-Stacking Interactions
| Interaction Type | Key Parameter | Typical Value Range |
|---|---|---|
| π–π Stacking | Interplanar distance | 3.3 - 3.8 Å |
| Centroid-to-centroid distance | 3.5 - 4.5 Å |
Note: This data is illustrative and based on related structures.
Role of Halogen and other Non-Covalent Interactions in Molecular Assembly
Halogen bonding has emerged as a powerful tool in crystal engineering, providing a highly directional and tunable interaction for constructing supramolecular assemblies. nih.govrsc.orgresearchgate.net Studies on halogenated p-terphenyl (B122091) derivatives have demonstrated the efficacy of halogen bonds in directing molecular organization. rsc.org While this compound does not itself contain a halogen, understanding these interactions in related systems provides a blueprint for how specific, directional forces can be used to control crystal packing. For instance, co-crystallization of this compound with halogenated molecules could lead to predictable supramolecular synthons, where the methoxy group's oxygen atom acts as a halogen bond acceptor.
Polymorphism and Pressure-Induced Phase Transitions in p-Terphenyl Systems
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism is particularly relevant for p-terphenyls due to the conformational flexibility of the inter-phenyl bonds.
Investigation of Different Crystalline Forms
P-terphenyl and its derivatives are known to exhibit polymorphism. The specific arrangement of molecules in the crystal lattice can be influenced by factors such as solvent of crystallization and temperature. For this compound, the methoxy group can significantly influence the landscape of possible polymorphic forms. Variations in the torsion angles between the phenyl rings and the orientation of the methoxy group can lead to different packing arrangements and, consequently, different crystalline forms.
For example, a study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs attributed to conformational variations and different hydrogen bonding networks. mdpi.com Similarly, the methoxy group in this compound could lead to different packing efficiencies and intermolecular interaction motifs, resulting in multiple polymorphs with potentially different thermodynamic stabilities.
High-Pressure Studies on Conformational Changes and Phase Behavior
The application of high pressure is a powerful tool for investigating the structural properties and phase transitions of molecular solids. wsu.edu In p-terphenyl systems, pressure induces significant conformational changes. At ambient pressure, the p-terphenyl molecule typically adopts a non-planar, twisted conformation. However, under high pressure, it undergoes a phase transition to a more planar conformation. nih.govnih.govresearchgate.net This pressure-induced planarization is a result of the increased intermolecular interactions overcoming the steric hindrance that favors the twisted conformation at ambient conditions. nih.gov
Molecular dynamics simulations and experimental studies on p-terphenyl have elucidated the mechanism of this phase transition. nih.govacs.org The transition from a low-pressure triclinic phase to a high-pressure monoclinic phase is characterized by a flattening of the molecule. nih.govresearchgate.net Ultrasonic studies have identified a second-order phase transition in para-terphenyl under isothermal compression at 0.34 GPa (at 77 K). rsc.org
| Condition | Transition Pressure | Low-Pressure Phase | High-Pressure Phase | Key Conformational Change |
|---|---|---|---|---|
| Low Temperature (77 K) | 0.34 GPa | Triclinic | Monoclinic | Molecular Planarization |
| Low Temperature (20 K) | ~0.5 GPa | Triclinic | Triclinic | Rearrangement of unit cell angles |
For this compound, similar pressure-induced conformational changes are expected. The methoxy substituent may influence the critical pressure at which the phase transition occurs. The electronic and steric effects of the methoxy group could either facilitate or hinder the planarization of the terphenyl backbone under pressure. High-pressure infrared spectroscopy and X-ray diffraction would be essential techniques to probe these structural changes and map the phase diagram of this compound. nih.govresearchgate.net Computational studies investigating conformational changes under pressure for molecules like tetra(4-methoxyphenyl)ethylene have shown that new, more compact conformations can become stable at elevated pressures. chemrxiv.orgchemrxiv.org
Theoretical and Computational Chemistry of 4 Methoxy P Terphenyl Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. DFT methods, particularly those employing hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting the properties of organic molecules like 4-Methoxy-p-terphenyl. ajchem-a.com
The geometry of this compound is characterized by the spatial arrangement of its three phenyl rings and the methoxy (B1213986) substituent. The p-terphenyl (B122091) backbone is not strictly planar, with the terminal phenyl rings typically twisted relative to the central ring. This twisting arises from a balance between steric hindrance of the ortho-hydrogens and the stabilizing effects of π-conjugation.
Computational studies on p-terphenyl have shown that different conformations, such as those with C2h or D2 symmetry, can exist depending on the relative twist angles of the outer phenyl rings. The C2h isomer is often found to be more energetically favorable. The introduction of a methoxy group at the 4-position is not expected to dramatically alter the torsional angles of the terphenyl backbone but will influence the local geometry of the substituted phenyl ring.
Geometry optimization of this compound using DFT would involve calculating the total energy of the molecule for various geometric arrangements to find the structure with the minimum energy. This process yields key parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For instance, the C-C bond lengths within the aromatic rings are expected to be in the range of 1.39-1.41 Å, while the inter-ring C-C bonds would be slightly longer, around 1.48-1.50 Å. The C-O bond of the methoxy group would have a length of approximately 1.36 Å, and the O-CH3 bond would be around 1.43 Å.
| Parameter | Expected Value |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 Å |
| C-C (inter-ring) | 1.48 - 1.50 Å |
| C-O (methoxy) | ~1.36 Å |
| O-CH3 (methoxy) | ~1.43 Å |
| C-C-C (aromatic) | ~120° |
| C-C-O (methoxy) | ~120° |
| C-O-C (methoxy) | ~118° |
| Dihedral Angle (inter-ring) | 20° - 40° |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and characterizing molecular structures. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra. researchgate.net It is common practice to scale the calculated harmonic frequencies to account for anharmonicity and the approximations inherent in the computational methods. ajchem-a.com
The vibrational spectrum of this compound can be understood by considering the characteristic modes of the p-terphenyl framework and the methoxy group. Key vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching (methoxy group): Found in the 3000-2800 cm⁻¹ range.
Aromatic C=C stretching: These modes give rise to several bands in the 1600-1400 cm⁻¹ region.
C-O stretching (methoxy group): An intense band is expected around 1250 cm⁻¹.
Inter-ring C-C stretching: A characteristic band for p-terphenyl is observed around 1280 cm⁻¹. wuxibiology.com
Out-of-plane C-H bending: These vibrations appear in the 900-700 cm⁻¹ region and are sensitive to the substitution pattern of the aromatic rings.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT Calculated Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch (CH3) | 3000 - 2850 | 2990 - 2860 |
| Aromatic C=C stretch | 1610 - 1450 | 1600 - 1440 |
| C-O stretch (Aryl-Alkyl Ether) | 1260 - 1200 | 1250 - 1210 |
| C-C inter-ring stretch | ~1280 | ~1275 |
| Aromatic C-H out-of-plane bend | 850 - 750 | 840 - 760 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wolfram.com
Quantum Chemical Characterization of Electronic States
The electronic states of this compound can be characterized using quantum chemical methods to understand its electronic transitions, charge distribution, and intramolecular interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. edu.krd A smaller gap suggests higher reactivity. edu.krd
In p-terphenyl, both the HOMO and LUMO are π-orbitals delocalized over the aromatic rings. researchgate.net The introduction of the electron-donating methoxy group at the 4-position is expected to raise the energy of the HOMO more significantly than the LUMO. This effect leads to a reduction in the HOMO-LUMO energy gap compared to the parent p-terphenyl molecule, which in turn affects the molecule's electronic absorption spectrum, typically causing a red-shift (bathochromic shift) in the absorption maxima. The HOMO is expected to have significant electron density on the methoxy-substituted phenyl ring, while the LUMO will be distributed across the entire terphenyl backbone.
| Molecule | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected HOMO-LUMO Gap (eV) |
|---|---|---|---|
| p-Terphenyl | ~ -6.0 | ~ -1.5 | ~ 4.5 |
| This compound | ~ -5.7 | ~ -1.4 | ~ 4.3 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. nih.gov This method allows for the quantitative study of intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.
In this compound, a key interaction revealed by NBO analysis would be the delocalization of electron density from the lone pairs of the methoxy oxygen atom (n_O) to the antibonding π* orbitals of the adjacent phenyl ring (π_C-C). This n → π interaction is a manifestation of the electron-donating nature of the methoxy group and contributes to the stability of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. Other significant interactions would include π → π* delocalizations between the phenyl rings, which are responsible for the extended conjugation in the p-terphenyl system.
| Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) |
|---|---|---|---|
| n(O) | π(C-C) of adjacent ring | Lone Pair → Antibonding π | 5 - 10 |
| π(C-C) of one ring | π(C-C) of adjacent ring | π → Antibonding π | 15 - 25 |
| σ(C-H) | σ*(C-C) | σ → Antibonding σ | 1 - 5 |
Prediction and Understanding of Optical and Electronic Responses
Computational chemistry offers powerful tools to predict and interpret the optical and electronic properties of molecules like this compound. Through various theoretical models and simulation techniques, researchers can gain insights into the fundamental processes that govern its interaction with light and its behavior in different environments.
The linear optical properties of this compound, such as its absorption and emission spectra, are primarily governed by electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict these properties. By solving the time-dependent Schrödinger equation within the framework of DFT, TD-DFT can accurately calculate the energies of electronic excited states and the probabilities of transitions between them.
For this compound, TD-DFT calculations can elucidate the nature of the lowest energy electronic transitions, which are typically π-π* transitions localized on the p-terphenyl backbone. The methoxy group (-OCH3), being an electron-donating group, can influence the energy of these transitions, often leading to a red-shift in the absorption and emission spectra compared to the parent p-terphenyl molecule. Theoretical studies can also predict the oscillator strength of these transitions, which is a measure of their intensity.
Interactive Data Table: Theoretical Linear Optical Properties of this compound
| Computational Method | Basis Set | Solvent Model | λ_abs (nm) | Oscillator Strength (f) |
| TD-B3LYP | 6-31G(d,p) | PCM (Toluene) | 305 | 0.85 |
| TD-CAM-B3LYP | 6-311+G(d,p) | PCM (Toluene) | 298 | 0.92 |
| TD-M06-2X | def2-TZVP | SMD (Cyclohexane) | 302 | 0.88 |
Note: The data in this table is illustrative and based on typical results for similar aromatic compounds. Specific experimental or more detailed computational results for this compound may vary.
Nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly those based on DFT, are instrumental in predicting the NLO response of molecules like this compound. The key quantities of interest are the first hyperpolarizability (β), related to second-order NLO effects, and the second hyperpolarizability (γ), related to third-order NLO effects.
The presence of the electron-donating methoxy group and the extended π-conjugated system of the p-terphenyl backbone suggests that this compound could exhibit a significant NLO response. DFT calculations can be used to compute the static and frequency-dependent hyperpolarizabilities. These calculations provide insights into the structure-property relationships that govern the NLO behavior of this class of molecules. For instance, the magnitude and sign of the hyperpolarizability components can be correlated with the intramolecular charge transfer characteristics of the molecule.
Interactive Data Table: Calculated Nonlinear Optical Properties of this compound
| Property | Computational Method | Basis Set | Value (a.u.) |
| First Hyperpolarizability (β_tot) | B3LYP | 6-311G(d) | 1.2 x 10^-30 |
| Second Hyperpolarizability (γ_tot) | CAM-B3LYP | 6-311+G(d,p) | 5.8 x 10^-36 |
Note: The data in this table is illustrative and based on typical results for similar aromatic compounds. Specific experimental or more detailed computational results for this compound may vary.
The photophysical properties of this compound can be significantly influenced by its surrounding environment, a phenomenon known as solvatochromism. Computational models can simulate these effects by incorporating the solvent into the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.
For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvent models are employed. In these simulations, a number of solvent molecules are explicitly included in the quantum mechanical calculation along with the solute molecule. By performing TD-DFT calculations in the presence of different solvent models, it is possible to predict the shift in the absorption and emission maxima of this compound as a function of solvent polarity. These simulations can reveal the nature of the excited state and how its dipole moment changes upon excitation, which is key to understanding its solvatochromic behavior.
Interactive Data Table: Simulated Solvatochromic Shifts for this compound
| Solvent | Dielectric Constant | Calculated λ_abs (nm) (PCM/TD-B3LYP/6-31G*) |
| Hexane | 1.88 | 301 |
| Toluene (B28343) | 2.38 | 305 |
| Dichloromethane | 8.93 | 310 |
| Acetonitrile (B52724) | 37.5 | 315 |
Note: The data in this table is illustrative and based on typical results for similar aromatic compounds. Specific experimental or more detailed computational results for this compound may vary.
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their aggregation in the condensed phase. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the temporal evolution of the system at the atomic level.
For this compound, MD simulations can be used to investigate its conformational dynamics in solution, such as the torsional angles between the phenyl rings. More importantly, MD simulations are invaluable for studying the aggregation behavior of these molecules. By simulating a system containing multiple this compound molecules in a solvent, it is possible to observe the spontaneous formation of aggregates and to characterize their structure and stability.
These simulations can reveal the key intermolecular interactions that drive the aggregation process, such as π-π stacking between the aromatic rings and van der Waals interactions. The analysis of the simulation trajectories can provide information on the size and shape of the aggregates, the preferred orientation of the molecules within the aggregates, and the free energy of aggregation. This information is crucial for understanding and controlling the self-assembly of this compound in various applications, such as in the formation of organic thin films for electronic devices.
Interactive Data Table: Parameters from a Hypothetical Molecular Dynamics Simulation of this compound Aggregation
| Simulation Parameter | Value |
| Number of this compound Molecules | 100 |
| Solvent | Toluene |
| Simulation Time | 100 ns |
| Average Aggregate Size | 5-10 molecules |
| Dominant Intermolecular Interaction | π-π stacking |
Note: The data in this table is illustrative and based on typical results for similar aromatic compounds. Specific experimental or more detailed computational results for this compound may vary.
Optoelectronic and Advanced Materials Applications of 4 Methoxy P Terphenyl Derivatives
Development of Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Derivatives of p-terphenyl (B122091) are recognized for their utility in organic light-emitting diodes (OLEDs). Their inherent optical properties, stemming from the conjugated π-system, make them suitable for use in the emissive layers of these devices. The stability of the terphenyl unit contributes to the durability and operational lifetime of OLEDs, a critical factor for commercial applications.
The development of efficient and stable blue light-emitting materials remains a significant challenge in OLED technology. osti.govst-andrews.ac.uk The p-terphenyl core is an intrinsically blue-emitting chromophore due to its large energy gap. researchgate.net Polymers and copolymers incorporating the p-terphenyl unit have been synthesized and investigated for their potential as blue emitters in PLEDs.
In one study, a series of p-terphenyl copolymers were synthesized, and upon processing into nanofiber membranes via electrospinning, they exhibited bright blue fluorescence. tandfonline.comfigshare.com This demonstrates the potential of p-terphenyl-based polymers as competitive candidates for flexible light-emitting applications. figshare.com The introduction of an electron-donating methoxy (B1213986) group can further tune the electronic structure, potentially influencing the emission color and efficiency. While many advanced blue emitters feature complex donor-acceptor structures, the fundamental properties of the p-terphenyl scaffold make it a crucial component in the design of new blue-emitting materials. mdpi.com
Effective charge transport is crucial for the efficiency of multilayer OLEDs. Materials must efficiently transport either electrons or holes to the emissive layer to ensure balanced charge recombination. The p-terphenyl structure serves as a viable backbone for charge-transporting materials. Studies on terphenyl-based donor-π-acceptor (D–π–A) dyads have shown that intramolecular charge transfer (ICT) is a key process, which can be controlled by the molecular geometry (ortho, meta, para linkage) and the nature of the substituents. nih.govrsc.org
While research on 4-methoxy-p-terphenyl itself is specific, the effect of methoxy groups on charge transport in related aromatic systems has been explored. Methoxy groups are electron-donating and can influence the ionization potential and electron affinity of a molecule, thereby tuning its charge transport characteristics from p-type (hole transporting) to ambipolar (both hole and electron transporting). jksus.org In related discotic liquid crystals like methoxy-substituted triphenylenes, charge transfer integrals, which are critical for charge mobility, have been shown to be highly dependent on molecular conformation and stacking. tudelft.nl Research on 4-amino-p-terphenyl has revealed a high conductance state, highlighting the capability of the functionalized p-terphenyl core to facilitate charge transport. researchgate.net
Application in Liquid Crystalline Materials for Displays and Photonics
Terphenyls are excellent and highly stable building blocks for liquid crystals (LCs) due to their rigid, rod-like (calamitic) structure and strong π–π interactions, which favor self-organization. tandfonline.com Derivatives of this compound, particularly those with longer alkoxy chains (dialkoxy-p-terphenyls), are key components in liquid crystal mixtures for display applications.
A study on a series of 4,4″-dialkoxy-2′-methyl-p-terphenyls systematically investigated the influence of the terminal alkoxy chain length on the liquid crystalline behavior. The results showed a clear structure-property relationship: compounds with shorter alkoxy chains tended to form nematic mesophases, which are essential for twisted nematic (TN) and vertical alignment (VA) display modes. tandfonline.comtandfonline.comresearchgate.net As the chain length increased, the materials exhibited a more ordered smectic A mesophase. tandfonline.comtandfonline.comresearchgate.net Fluorinated terphenyls with negative dielectric anisotropy are particularly useful for VA mode systems.
| Compound | Alkoxy Chain Length (n) | Mesophase Type |
|---|---|---|
| 4,4″-dialkoxy-2′-methyl-p-terphenyl | ≤ 8 | Nematic |
| 4,4″-dialkoxy-2′-methyl-p-terphenyl | ≥ 9 | Smectic A |
Role as Photosensitizers in Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)
In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) absorbs light and injects an electron into the conduction band of a semiconductor, initiating the process of current generation. nih.govmdpi.com The ideal sensitizer has a broad and strong absorption spectrum, and its energy levels (HOMO and LUMO) must be appropriately aligned with the semiconductor's conduction band and the electrolyte's redox potential. biointerfaceresearch.commdpi.com
While simple this compound is not typically used as a primary photosensitizer, the p-terphenyl unit is a valuable component in more complex dye structures. Its photophysical properties make it a suitable π-conjugated spacer in D–π–A dyes, which are a major class of organic photosensitizers. biointerfaceresearch.com Research into functionalized p-terphenyls for photoredox catalysis shows that push-pull derivatives (containing both electron-donating and electron-withdrawing groups) exhibit significantly lower excitation energies and are promising for applications involving light-induced electron transfer. chemrxiv.org The methoxy group can act as a weak electron donor in such a system. The terphenyl scaffold's ability to facilitate intramolecular charge transfer makes it a relevant building block for designing new, highly efficient photosensitizers for photovoltaic applications. rsc.org
Integration into Conducting Polymers and Macromolecular Architectures
The incorporation of rigid units like p-terphenyl into polymer main chains is a well-established strategy for creating materials with high thermal stability and specific optical properties. The rigidity of the terphenyl group enhances the thermal decomposition temperature of copolymers and can be used to control the polymer's morphology and fluorescence characteristics. tandfonline.comresearchgate.net
The synthesis of main-chain polymers containing the p-terphenyl moiety has been successfully achieved to create materials with enhanced stability and functionality. In one study, a series of p-terphenyl copolymers (TP-x) were synthesized to systematically evaluate the effect of the p-terphenyl content on the material's properties. tandfonline.com
The thermal stability of the copolymers was found to improve significantly with an increasing proportion of p-terphenyl units in the polymer backbone. tandfonline.com For instance, the decomposition temperature (Td) in oxygen increased from 390 °C for a copolymer with 10% p-terphenyl content to 407 °C for one with 30% content. tandfonline.com These polymers also exhibited strong blue fluorescence, particularly in solution and when spun into nanofibers. tandfonline.comfigshare.com Another example is the synthesis of a poly(terphenylene vinylene) derivative with a methoxy group, which was designed as a blue-emitting polymer with good thermal stability up to 380 °C. researchgate.net
| Polymer | p-Terphenyl Content | Decomposition Temp. (Td) in N₂ | 10% Weight Loss Temp. (T₁₀) in N₂ |
|---|---|---|---|
| TP-10 | 10% | - | 515.4 °C |
| TP-20 | 20% | - | 521.2 °C |
| TP-30 | 30% | 407 °C | 523.9 °C |
Data sourced from a study on p-terphenyl copolymers. tandfonline.com
Chiroptical Properties in Helical Polymeric Systems
The incorporation of rigid, bulky pendant groups like p-terphenyl derivatives into polymers is a key strategy for inducing a helical conformation in the polymer backbone. The chiroptical properties of these helical polymers are of significant interest for applications in chiral recognition, catalysis, and advanced optical materials. When a chiral center is introduced into the terphenyl side chain, it can effectively bias the screw sense of the polymer helix, leading to a material with a preferred handedness.
Research into styrenic polymers has demonstrated that the position of the chiral group relative to the polymerizable vinyl group is critical. For instance, in polymers with laterally attached p-terphenyl pendants, a chiral p-alkoxyphenyl group positioned ortho to the vinyl group successfully induces a helical conformation with an excess screw sense. In contrast, when the same chiral group is placed meta to the vinyl group, it fails to dictate the helical growth of the polymer backbone researcher.life. This highlights the importance of steric interactions between the bulky side chains in forcing the main chain to twist into a helical structure.
The nature of the achiral end of the terphenyl side group also significantly influences the optical activity of the resulting polymer. In one study, a polymer with a tertiary butyl group at the achiral end of the p-terphenyl pendant exhibited a specific optical rotation more than three times larger than similar polymers terminated with hydrogen or fluorine atoms researcher.life. This amplification of chiroptical properties is attributed to the increased steric hindrance from the bulky t-butyl group, which promotes a more defined and stable helical structure. Polymers that successfully form a stable helical structure with a predominant screw sense often exhibit liquid crystalline phases at temperatures above their glass transition researcher.life.
Furthermore, the dynamic behavior of the helical structure is crucial for the material's stability and properties. Helical polymers like poly(phenylacetylene)s (PPAs) can be designed to have either dynamic or quasi-static helical structures. Dynamic helices can have their sense or elongation altered by external stimuli, but this flexibility can also lead to poor photostability, as the conformational changes can facilitate photochemical degradation nih.gov. By incorporating specific pendant groups, such as an enantiopure sulfoxide, it is possible to create quasi-static helical behavior. This restricted conformational composition enhances photostability by hindering the photochemical electrocyclization process that leads to degradation nih.gov. The rigid terphenyl moiety can be a key component in designing such stable, quasi-static helical systems.
| Polymer System | Chiral Moiety Position | Effect on Helicity | Key Finding |
| Styrenic Polymers with p-terphenyl pendants | Ortho to vinyl group | Induces helical conformation with excess screw sense researcher.life | Positional attachment of the chiral group is critical for inducing helicity. |
| Styrenic Polymers with p-terphenyl pendants | Meta to vinyl group | Fails to dictate helical growth researcher.life | Underscores the importance of steric influence near the polymer backbone. |
| Poly(phenylacetylene)s | Enantiopure sulfoxide pendant group | Creates a quasi-static helical structure nih.gov | Quasi-static helices exhibit enhanced photostability compared to dynamic helices. |
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Terphenyl Linkers
The rigid and geometrically well-defined nature of the terphenyl backbone makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. The m-terphenyl and p-terphenyl scaffolds, functionalized with coordinating groups like carboxylates or isocyanides, provide a robust and predictable framework for building crystalline porous materials.
The design of terphenyl-based MOFs often involves functionalizing the central or terminal phenyl rings with groups that can tune the framework's properties. For example, m-terphenyl diisophthalate linkers with phosphorus-based functional groups at the 2' position have been used to synthesize a series of MOFs with varying topologies. The steric demand of these phosphorus substituents directly influences the packing of the functional groups and the resulting network topology of the MOF rsc.org. The rigid and concave shape of m-terphenyls can also be employed to stabilize the resulting metal complexes within the framework rsc.org.
Solvothermal reactions of terphenyl tetracarboxylic acids with various transition metal cations (such as Co, Ni, and Mn) have yielded a range of coordination polymers with diverse structures, from 1D chains to complex 3D interpenetrated networks rsc.org. The final structure is influenced not only by the terphenyl linker but also by the presence of ancillary ligands, such as pyridine-based molecules, which can direct the coordination geometry rsc.org.
A powerful strategy for creating highly tailored MOFs is sequential linker installation (SLI). This postsynthetic modification method allows for the precise placement of different functional linkers within a pre-existing MOF. Frameworks like PCN-700, which have open metal sites, are particularly suitable for this approach. By installing terphenyl-dicarboxylate linkers of varying lengths and functionalities into the PCN-700 lattice, it is possible to precisely tune the material's topology, pore environment, and even mechanical properties acs.orgnih.gov. For instance, installing terphenyl-4,4''-dicarboxylate linkers with different substituents can control the cavity size, enabling their use as size-selective catalysts nih.gov.
| Terphenyl Linker | Metal Ion(s) | Resulting Framework Type | Key Feature/Application |
| m-Terphenyl diisophthalate with P(V) groups | Cu(II) | 3D MOFs (UHM series) | Topology controlled by sterics of phosphorus substituents rsc.org. |
| [1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid | Co, Ni, Mn | 1D, 2D, and 3D Coordination Polymers | Structure depends on metal and ancillary ligands; weak antiferromagnetic coupling observed rsc.org. |
| 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Zn(II), Cu(II) | 1D and 2D MOFs | Heterogeneous catalyst for cyanosilylation of aldehydes researchgate.net. |
| m-terphenyl isocyanides | - | Isocyanide Coordination Networks (ISOCNs) | Sterically encumbering ligand isolates reactive, low-coordinate metal complexes escholarship.org. |
| 2',5'-dimethylterphenyl-4,4''-dicarboxylic acid | - | PCN-700 derivative (MOF) | Linker installed post-synthetically to tune topology and mechanical properties acs.org. |
Exploration of Through-Space Conjugation in Molecular Wires and Electronic Devices
Molecular wires are fundamental components for the future of molecular-scale electronics. Terphenyl derivatives, particularly p-terphenyls, are attractive candidates for these wires due to their rigid, conjugated structure. A key electronic phenomenon explored in these systems is through-space conjugation (TSC), which describes the electronic interaction between non-covalently bonded aromatic units. In p-terphenyl, the spatial proximity and orientation of the phenyl rings can allow for significant orbital overlap, creating a pathway for charge transport even when the rings are twisted out of plane, which would disrupt traditional through-bond π-conjugation.
The higher rotational barrier between the central aromatic rings in p-terphenyls compared to other systems like oligo(phenylene ethynylene)s is thought to improve electronic properties for molecular devices researchgate.net. This restricted rotation helps maintain a conformation that is favorable for through-space interactions. Theoretical studies on oligo-polyphenylene wires show that applying an external electric field can reduce the torsion angles between the phenyl rings, making the molecule more planar and enhancing conjugation. As the electric field increases, the HOMO-LUMO gap of the molecular wire decreases, indicating enhanced conductivity pku.edu.cn.
The design of terphenyl-based molecular wires often includes terminal "alligator clips," such as thioacetyl moieties, which can bind to metal electrodes (e.g., gold) to form a stable metal-molecule-metal junction aau.dk. The electronic transport characteristics of such junctions are then measured to evaluate the molecule's performance as a wire.
Research has shown that robust intramolecular interactions are fundamental for achieving ultra-strong TSC, with intermolecular interactions in the aggregated or solid state playing a secondary role in stabilizing these intramolecular effects chemrxiv.org. While direct π-conjugation is often interrupted by introducing saturated spacers into a molecular wire, charge transport can still occur through mechanisms like thermally assisted polaron tunneling or hopping researchgate.net. The rigid terphenyl unit, however, is typically used to create fully conjugated systems where charge transport is more efficient. The combination of a rigid, linear shape and the potential for through-space conjugation makes terphenyl derivatives a compelling platform for the development of advanced molecular electronic devices.
Supramolecular Chemistry and Self Assembly of 4 Methoxy P Terphenyl Analogues
Design Principles for Directed Supramolecular Assemblies
The rational design of supramolecular assemblies hinges on the predictable and directional nature of non-covalent interactions. For analogues of 4-methoxy-p-terphenyl, the primary design considerations involve the strategic placement of functional groups that can engage in specific and reliable intermolecular bonding. These interactions, though individually weak, collectively provide the thermodynamic driving force for the spontaneous organization of molecules into well-defined architectures.
Key design principles include:
Molecular Shape and Symmetry: The linear and planar nature of the p-terphenyl (B122091) backbone is a fundamental design element, predisposing these molecules to form ordered stacks or layers. rsc.orgresearchgate.net
Functional Group Modification: The introduction of substituents, such as the methoxy (B1213986) group, not only modifies the electronic properties of the π-system but also introduces potential sites for hydrogen bonding or other specific interactions. nih.gov The strategic placement of these groups can be used to control the dimensionality and packing motif of the resulting assembly.
Solvent Effects: The choice of solvent is critical in supramolecular design, as solvent molecules can compete for binding sites or influence the strength of intermolecular interactions, thereby altering the final assembled structure.
The overarching goal is to create "supramolecular synthons," which are structural units within a molecule that can be reliably linked together through intermolecular interactions. researchgate.net By understanding and utilizing these synthons, it is possible to guide the assembly process toward desired architectures, such as one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. nih.gov
Investigation of Non-Covalent Interactions Driving Self-Assembly
The self-assembly of this compound analogues is governed by a subtle balance of several non-covalent interactions. While π-stacking of the aromatic rings provides a general driving force for aggregation, the specificity of the final structure is often dictated by weaker, more directional forces.
π-Stacking: The extensive π-conjugated system of the p-terphenyl core is highly susceptible to π-π stacking interactions. These interactions arise from a combination of van der Waals forces and electrostatic contributions, where the electron-rich π-face of one molecule interacts favorably with the electron-poor σ-framework of a neighboring molecule. mdpi.comrsc.org The introduction of a methoxy group, an electron-donating substituent, can modulate the quadrupole moment of the aromatic rings, thereby influencing the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). chemrxiv.org In many aromatic systems, these interactions are a dominant force in the formation of columnar or layered structures. rsc.orgnih.gov
Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, its analogues can be functionalized with groups such as hydroxyls or amides to introduce highly directional hydrogen bonding. More commonly, the oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules (C-H···O interactions). researchgate.netresearchgate.netnih.gov These interactions, though weaker than conventional hydrogen bonds, can play a crucial role in determining the precise three-dimensional arrangement of molecules within a crystal lattice. researchgate.net
The interplay between π-stacking and hydrogen bonding is critical; stronger, more directional hydrogen bonds can enforce a specific alignment that either enhances or competes with the less-specific π-stacking arrangements.
C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact favorably with the electron-rich faces of adjacent aromatic rings. These interactions are important in guiding the relative positioning of molecules in both herringbone and parallel-displaced packing motifs. niscpr.res.in
H···H Interactions: Short contacts between hydrogen atoms on neighboring molecules, once thought to be purely repulsive, are now recognized to have a small attractive component in some cases and play a role in the dense packing of molecules. uni-regensburg.de
| Interaction Type | Typical Energy (kJ/mol) | Description | Relevance to this compound Analogues |
|---|---|---|---|
| π-π Stacking | 5 - 50 | Attractive interaction between aromatic rings. nih.gov | Primary driving force for aggregation of the terphenyl core. rsc.org |
| C-H···O Hydrogen Bond | 2 - 25 | Weak hydrogen bond between a C-H donor and an oxygen acceptor. | Methoxy group oxygen can act as an acceptor, influencing packing. researchgate.net |
| C-H···π Interaction | 5 - 10 | Interaction of a C-H bond with the face of a π-system. | Contributes to the stabilization of stacked and herringbone arrangements. niscpr.res.in |
| van der Waals Forces | Variable | Non-specific attractive forces due to fluctuating dipoles. nih.gov | Significant contribution to overall lattice energy due to large molecular surface area. |
Host-Guest Chemistry: Complexation with Macrocyclic Hosts (e.g., Cyclodextrins)
The elongated, hydrophobic structure of this compound and its analogues makes them ideal candidates for encapsulation within the cavities of macrocyclic host molecules. Cyclodextrins, which are toroidal oligosaccharides with a hydrophobic interior and a hydrophilic exterior, are particularly well-suited for forming inclusion complexes with such guests in aqueous media. usc.galnih.gov
The formation of a host-guest complex is primarily driven by the hydrophobic effect, where the unfavorable interaction between the nonpolar guest and the surrounding water molecules is minimized upon encapsulation. mdpi.com Additional stabilization is provided by van der Waals interactions between the guest and the inner walls of the cyclodextrin (B1172386) cavity.
| Cyclodextrin Type | Glucose Units | Cavity Diameter (Å) | Potential for Complexation with p-Terphenyl Analogues |
|---|---|---|---|
| α-Cyclodextrin | 6 | 4.7 - 5.3 | Too small to fully encapsulate the terphenyl core; may bind to a terminal phenyl group. |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Likely to form stable inclusion complexes, encapsulating a significant portion of the terphenyl unit. rsc.org |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Large enough to potentially encapsulate the entire molecule or form 2:1 (host:guest) complexes. |
Controlled Assembly on Surfaces and Interface Phenomena
The deposition of this compound analogues onto solid substrates allows for the creation of highly ordered two-dimensional structures and functional interfaces. The self-assembly process on a surface is a complex interplay between intermolecular interactions (as described above) and molecule-substrate interactions. The nature of the substrate (e.g., metal, semiconductor, insulator) plays a determinative role in the resulting molecular orientation and packing.
Studies on the closely related 4,4″-diamino-p-terphenyl (DAT) on gold (Au) and copper (Cu) surfaces provide insight into the likely behavior of methoxy-substituted analogues. researchgate.netmdpi.comresearchgate.net On metallic surfaces, the interaction between the π-system of the terphenyl core and the metal d-orbitals can lead to the flat-lying adsorption of the molecules. mdpi.com The final arrangement is a result of minimizing the total energy of the system, balancing the molecule-molecule and molecule-substrate interactions.
Scanning tunneling microscopy (STM) is a powerful technique for visualizing these self-assembled monolayers with sub-molecular resolution. Research on DAT on Au(110) has shown that the annealing temperature can be used to control the resulting surface structure, leading to the formation of distinct, ordered phases. researchgate.net It is conceivable that this compound would also form well-defined monolayers, with the methoxy group potentially influencing the intermolecular spacing and electronic properties of the assembled layer. The orientation of the methoxy group (either towards the vacuum or the substrate) could be controlled to tune the surface dipole and work function of the material, a critical parameter in organic electronic devices.
Future Research Directions and Emerging Opportunities
Elucidation of Detailed Excited State Dynamics and Energy Transfer Mechanisms
A fundamental understanding of the behavior of 4-Methoxy-p-terphenyl following photoexcitation is paramount for its application in optoelectronic devices. The parent compound, p-terphenyl (B122091), is known to undergo complex relaxation dynamics after absorbing light. Studies have revealed that its excited state (S₁) undergoes a conformational relaxation with a time constant of 6–13 picoseconds, a process influenced by solvent viscosity. figshare.com This relaxation is accompanied by vibrational energy redistribution. figshare.com
For this compound, the introduction of the electron-donating methoxy (B1213986) group is expected to introduce significant intramolecular charge transfer (ICT) character into the excited state. rsc.org Future research should focus on using ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence upconversion, to map these dynamics. rsc.orgnih.gov Key research questions include:
Pinpointing the precise timescale of ICT state formation.
Characterizing the influence of solvent polarity on the stabilization of the charge transfer state.
Determining the quantum yields of competing relaxation pathways, such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay.
Furthermore, understanding energy transfer to and from the this compound moiety is crucial for its use in host-guest systems, such as in organic light-emitting diodes (OLEDs). The primary mechanisms governing this transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. researchgate.net FRET is a long-range dipole-dipole interaction, while Dexter transfer is a short-range process requiring wavefunction overlap. researchgate.net Elucidating the dominant energy transfer pathways in materials incorporating this compound will enable the design of more efficient energy-harvesting and light-emitting systems.
Rational Design of this compound Derivatives for Tuned Optoelectronic Responses
The p-terphenyl framework offers a versatile and rigid backbone that can be chemically modified to fine-tune its optoelectronic properties. The rational design of derivatives of this compound is a significant opportunity for creating materials with tailored characteristics for specific applications. Research on related terphenyl systems has demonstrated that the introduction of various functional groups can systematically alter their electronic structure and photophysical behavior. For example, incorporating electron-withdrawing cyano (CN) groups can modify charge transport properties and enhance performance in blue thermally activated delayed fluorescence (TADF) devices. rsc.orgresearchgate.net Similarly, the addition of silyl (B83357) groups has been shown to raise HOMO and LUMO energy levels and improve solid-state fluorescence quantum yields in other π-conjugated systems. rsc.org
Future work should focus on a systematic synthetic exploration of this compound derivatives. By strategically placing additional electron-donating or electron-withdrawing groups on the terphenyl core, researchers can modulate key parameters such as the HOMO-LUMO gap, emission wavelength, and charge carrier mobility. nih.govrsc.org This approach allows for the creation of a library of materials optimized for roles as emitters, hosts, or charge transport layers in OLEDs and other organic electronic devices.
Table 1: Conceptual Design Strategies for Tuning this compound Properties
| Substituent Type | Position on Terphenyl Core | Predicted Effect on Electronic Properties | Potential Application |
| Electron-Withdrawing (e.g., -CN, -CF₃) | Phenyl rings opposite the methoxy group | Lower HOMO/LUMO levels, potential blue-shift in emission | Electron transport materials, TADF hosts |
| Electron-Donating (e.g., -N(CH₃)₂, -OCH₃) | Additional substitution on phenyl rings | Raise HOMO/LUMO levels, potential red-shift in emission | Hole transport materials, efficient emitters |
| Bulky/Sterically Hindering (e.g., -tBu) | Ortho positions to inter-ring bonds | Disrupt π-stacking, increase solubility, enhance solid-state luminescence | Non-aggregated solid-state emitters |
| Silyl Groups (e.g., -Si(CH₃)₃) | Thiophene or phenyl rings | Raise HOMO/LUMO, improve solid-state fluorescence quantum yield | High-efficiency solid-state lighting |
Computational Screening and High-Throughput Materials Discovery Based on Terphenyl Motifs
The synthesis and characterization of novel organic materials is often a resource-intensive process. High-throughput computational screening, leveraging tools like Density Functional Theory (DFT), has emerged as a powerful strategy to accelerate materials discovery. chalmers.segovinfo.gov This approach allows for the in silico evaluation of the optoelectronic properties of vast libraries of virtual molecules before committing to their synthesis. arxiv.orgresearchgate.net
This methodology is particularly well-suited for exploring the chemical space around the this compound core. Researchers can create large virtual libraries of derivatives with diverse functional groups at various positions. DFT calculations can then be employed to predict key properties for each candidate, including:
Electronic Bandgap: To estimate the emission color and electrical characteristics. researchgate.net
HOMO/LUMO Energy Levels: To assess charge injection and transport capabilities.
Reorganization Energy: To predict charge carrier mobility.
Excited State Energies: To forecast photophysical behavior.
By filtering the results based on desired performance metrics, this computational pre-screening can identify the most promising molecular designs for subsequent experimental synthesis and validation. arxiv.orgresearchgate.net This integration of computational and experimental workflows dramatically increases the efficiency of the materials development cycle, paving the way for the rapid discovery of novel, high-performance optoelectronic materials based on the terphenyl motif.
Exploration of Magnetic Properties in Doped p-Terphenyl Systems
Recent discoveries have revealed that the seemingly simple aromatic hydrocarbon p-terphenyl can exhibit complex and intriguing magnetic properties when doped with alkali metals, such as potassium (K). acs.orgresearchgate.net These findings open up a new avenue of research for terphenyl-based materials beyond their traditional optoelectronic applications. First-principles calculations and experimental measurements have shown that doping p-terphenyl induces a series of magnetic transitions. researchgate.netaps.org
Key findings in this area include:
Emergence of Antiferromagnetism: At low doping concentrations (e.g., one K atom per terphenyl molecule), the system exhibits antiferromagnetism (AFM). researchgate.netaps.org This is attributed to the transfer of electrons from the potassium atoms to the carbon atoms of the terphenyl molecule, leading to spin ordering. aps.org
Transition with Doping Level: As the concentration of potassium increases, the spin ordering disappears, and the material transitions to a nonmagnetic metallic state. researchgate.netaps.org
Link to Superconductivity: The emergence of antiferromagnetic coupling and magnetic fluctuations in potassium-doped p-terphenyl has been suggested to be closely related to reports of high-temperature superconductivity in these organic compounds. acs.org
Future research should investigate whether this compound exhibits similar behavior upon doping. The presence of the methoxy group could significantly alter the electronic structure of the terphenyl anion and, consequently, the nature of the magnetic coupling between molecules. Investigating doped this compound and its derivatives could provide deeper insights into the structure-property relationships that govern magnetism and superconductivity in these novel organic systems.
Table 2: Observed Magnetic Behavior in Potassium (K)-Doped p-Terphenyl Systems
| Doping Level | Observed Magnetic State | Electronic State | Reference |
| Pristine (undoped) | Nonmagnetic | Semiconductor | researchgate.net |
| Low Doping (e.g., K₁-p-terphenyl) | Antiferromagnetic (AFM) | Insulating/Semiconducting | researchgate.netaps.org |
| High Doping | Nonmagnetic | Metallic | researchgate.netaps.org |
Q & A
Q. What are the recommended synthetic pathways for 4-Methoxy-p-terphenyl, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) using halogenated precursors. For example, coupling 4-methoxyphenylboronic acid with dibromoterphenyl derivatives under palladium catalysis can yield the target compound. To optimize purity:
- Use high-purity starting materials (>97% GC-grade, as per TCI standards ).
- Employ column chromatography with silica gel (60–120 mesh) and monitor elution via TLC.
- Characterize intermediates via (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) and HPLC (≥99% purity threshold) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent degradation. Avoid long-term storage; reassess stability via HPLC every 6 months .
Q. How should researchers characterize the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima (e.g., 250–300 nm for π-π* transitions) in solvents like acetonitrile.
- Fluorescence Spectroscopy : Quantify quantum yields using integrating spheres and reference standards (e.g., quinine sulfate).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (heating rate: 10°C/min) .
Advanced Research Questions
Q. How can contradictions in reported crystallographic data for this compound derivatives be resolved?
- Methodological Answer :
- Controlled Recrystallization : Use solvent pairs (e.g., ethanol/water) to obtain single crystals. Validate polymorphs via X-ray diffraction (XRD) and compare with Cambridge Structural Database entries.
- Dynamic NMR : Resolve conformational ambiguities (e.g., methoxy group rotation barriers) at variable temperatures .
- Meta-Analysis : Apply the Q-profile method to evaluate between-study variance in published datasets, as recommended for resolving conflicting crystallographic parameters .
Q. What experimental designs are optimal for studying the electronic effects of the methoxy group in this compound?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 4-Hydroxy-p-terphenyl) to isolate the methoxy group’s electronic contributions.
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals and compare with experimental cyclic voltammetry results.
- Systematic Reviews : Leverage databases like PubMed and Web of Science (with Boolean search terms: "terphenyl AND methoxy AND electronic") to identify methodological biases in prior studies .
Q. How can researchers address low reproducibility in catalytic applications of this compound?
- Methodological Answer :
- Batch-to-Batch Analysis : Quantify trace impurities (e.g., residual palladium) via ICP-MS and correlate with catalytic performance.
- Error Propagation Models : Use Monte Carlo simulations to assess uncertainty in kinetic data (e.g., turnover frequency).
- Collaborative Trials : Share raw datasets via platforms like Zenodo to enable cross-validation, adhering to FAIR data principles .
Data Analysis and Reporting Guidelines
Q. What statistical methods are recommended for meta-analyses of this compound toxicity studies?
- Methodological Answer :
- Between-Study Variance Estimation : Use the Paule-Mandel estimator for heterogeneity, as it outperforms DerSimonian-Laird in small-sample scenarios .
- Sensitivity Analysis : Stratify studies by organism (e.g., D. magna vs. mammalian models) to identify confounding variables.
- Reporting : Follow PRISMA guidelines for systematic reviews, including flow diagrams and risk-of-bias assessments .
Q. How should raw spectral data (NMR, MS) be processed and archived to meet journal requirements?
- Methodological Answer :
- Data Processing : Use MestReNova for NMR peak integration (reporting δ values to two decimal places) and Bruker Compass for MS deconvolution.
- Archiving : Deposit raw files in supplemental repositories (e.g., Figshare) with metadata tags (e.g., solvent, temperature).
- Compliance : Adhere to ACS Guidelines for spectral reproducibility, ensuring FID files are available upon request .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
